2-Cyclopropyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound characterized by a pyrimidine core substituted with various functional groups, including cyclopropyl, ethyl, methyl, and piperazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. The specific structural features of 2-cyclopropyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine suggest potential applications in pharmacology and biochemistry, particularly as a ligand for various receptors and enzymes .
The synthesis of 2-cyclopropyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves several key steps:
The molecular formula of 2-cyclopropyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is C19H26N6, with a molecular weight of 338.4 g/mol. The compound's structure includes:
Property | Value |
---|---|
Molecular Formula | C19H26N6 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 2-cyclopropyl-5-ethyl... |
InChI Key | OVPWSHCRZOGOOE-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N=C(N=C1N2CCNCC2)C3CC3)C |
The unique arrangement of substituents on the pyrimidine ring contributes to its distinct chemical properties and biological activity .
The chemical reactivity of 2-cyclopropyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine includes:
The mechanism of action for 2-cyclopropyl-5-ethyl-4-methyl-6-{4-[ (5-methyl -1,2 -oxazol -4 -yl)methyl]piperazin -1 -yl}pyrimidine involves its interaction with specific molecular targets within biological systems:
The physical properties of 2-cyclopropyl -5 -ethyl -4 -methyl -6-{4-[ (5 -methyl -1,2 -oxazol -4 -yl)methyl]piperazin -1 -yl}pyrimidine include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature .
The applications of 2-cyclopropyl -5 -ethyl -4 -methyl -6-{4-[ (5 -methyl -1,2 -oxazol -4 -yl)methyl]piperazin -1 -yl}pyrimidine span several fields:
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: